N-(8-methylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide
Description
N-(8-methylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide is a complex organic compound that features a quinoline ring, a pyridine ring, and a piperidine ring
Properties
IUPAC Name |
N-(8-methylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15-9-10-18(17-7-5-12-24-20(15)17)25-21(27)19-8-2-3-13-26(19)22(28)16-6-4-11-23-14-16/h4-7,9-12,14,19H,2-3,8,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUGTDFSBATKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3CCCCN3C(=O)C4=CN=CC=C4)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 8-methylquinoline, pyridine-3-carboxylic acid, and piperidine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using similar steps but with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperidine rings.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.
Fluorescent Probes: The quinoline ring can be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The quinoline and pyridine rings can intercalate with DNA, while the piperidine ring can interact with protein active sites, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-(8-methylquinolin-5-yl)-1-(pyridine-2-carbonyl)piperidine-2-carboxamide
- N-(8-methylquinolin-5-yl)-1-(pyridine-4-carbonyl)piperidine-2-carboxamide
Uniqueness
- Structural Features : The specific positioning of the pyridine-3-carbonyl group in N-(8-methylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide provides unique electronic and steric properties.
- Biological Activity : This compound may exhibit different biological activities compared to its analogs due to the unique positioning of functional groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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